molecular formula C12H14N2O3S2 B1393866 Ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate CAS No. 1211506-76-1

Ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate

Cat. No. B1393866
M. Wt: 298.4 g/mol
InChI Key: FEYQCZZGOZPCPX-UHFFFAOYSA-N
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Description

Ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate is a chemical compound with the molecular formula C12H14N2O3S2 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of Ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate can be represented by the SMILES notation: CCOC(=O)c1cc2c(s1)nc (s2)N3CCOCC3 . This notation provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

The molecular weight of Ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate is 298.38 g/mol . More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

Anticancer Properties

Ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate derivatives demonstrate potential as anticancer agents. A study involving N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides, related to the chemical , revealed promising results in anticancer activity screening (Horishny et al., 2020).

Antihypertensive Drug Potential

Docking studies identified derivatives containing the morpholine moiety, like ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate, as potential antihypertensive agents. These compounds showed a high affinity for angiotensin-converting enzyme, indicating their usefulness in experimental screenings for antihypertensive activity (Drapak et al., 2019).

Antimicrobial and Antiurease Activities

Morpholine derivatives, including structures similar to ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate, have been shown to possess antimicrobial and antiurease activities. Specific compounds demonstrated effectiveness against Mycobacterium smegmatis and yeast strains, with one derivative displaying significant enzyme inhibition activity (Bektaş et al., 2012).

Antiprotozoal Properties

A related compound, 4-morpholinomethyl-2-(5-nitro-2-thienyl)thiazole, showed moderate activity against Trypanosoma cruzi and Trypanosoma rhodesiense, suggesting that derivatives of ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate could have antiprotozoal properties (Verge & Roffey, 1975).

Antibacterial Activity

Derivatives of ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate, such as 2-(4-methyl-1,3-thiazol-5-yl)ethyl acridone carboxylates, have been evaluated for antibacterial activity. These compounds were synthesized and tested against a range of bacteria, demonstrating potential in this field (Markovich et al., 2014).

Future Directions

The future directions for the use of Ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate are not specified in the search results. Given its use in pharmaceutical testing , it may have potential applications in drug development or other areas of research.

properties

IUPAC Name

ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S2/c1-2-17-11(15)9-7-8-10(18-9)13-12(19-8)14-3-5-16-6-4-14/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYQCZZGOZPCPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)N=C(S2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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